[(4-Chloronaphthyl)sulfonyl](2-hydroxypropyl)amine
Description
However, the evidence extensively covers structurally and functionally related N-nitroso compounds, such as N-nitrosobis(2-hydroxypropyl)amine (BHP), N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), and N-nitrosobis(2-oxopropyl)amine (BOP). These compounds are pancreatic carcinogens in Syrian golden hamsters and serve as critical models for studying metabolic activation, DNA interactions, and organ-specific carcinogenicity .
For clarity, this analysis will focus on N-nitroso compounds with hydroxypropyl/oxopropyl groups, as these are well-characterized in the literature.
Properties
IUPAC Name |
4-chloro-N-(2-hydroxypropyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-9(16)8-15-19(17,18)13-7-6-12(14)10-4-2-3-5-11(10)13/h2-7,9,15-16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEGJBOIUSRDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Chloronaphthyl)sulfonylamine typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(4-Chloronaphthyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-Chloronaphthyl)sulfonylamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may be used as a probe to study enzyme activity, particularly those enzymes that interact with sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chloronaphthyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar N-Nitroso Compounds
Structural and Metabolic Similarities
The following N-nitroso compounds share structural features with (4-Chloronaphthyl)sulfonylamine, particularly the hydroxypropyl group:
| Compound Name | Abbreviation | Key Functional Groups | CAS Number |
|---|---|---|---|
| N-Nitrosobis(2-hydroxypropyl)amine | BHP | Two 2-hydroxypropyl groups | 53609-64-6 |
| N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine | HPOP | 2-hydroxypropyl, 2-oxopropyl | 60599-38-4 |
| N-Nitrosobis(2-oxopropyl)amine | BOP | Two 2-oxopropyl groups | 60599-39-5 |
| N-Nitroso-2,6-dimethylmorpholine | NNDM | Morpholine backbone | 615-53-2 |
Key Observations :
- Metabolic Interconversion : BOP is metabolized to HPOP and BHP in vivo, while NNDM is oxidized to BHP, HPOP, and BOP .
- De-esterification : N-Nitrosobis(2-acetoxypropyl)amine is de-esterified to BHP in vivo, indicating shared metabolic pathways .
Carcinogenic Potency and Organotropism
A comparative study in Syrian hamsters ranked carcinogenic potency as follows: BOP > HPOP ≈ NNDM > BHP
Organ-Specific Effects :
- Pancreas: BOP and HPOP induce ductal adenocarcinoma, while BHP causes hyperplasia and low-grade neoplasia .
- Liver : BOP and HPOP form methyl DNA adducts (N7-Me-Gua, O6-Me-Gua), whereas BHP generates hydroxypropyl adducts (N7-(2-hydroxypropyl)guanine) .
- Lung/Kidney : BOP exhibits higher alkylation levels in these organs compared to HPOP .
Metabolic Activation and DNA Interactions
| Compound | Major DNA Adducts | Metabolic Activation Pathway | Key Enzymes Involved |
|---|---|---|---|
| BHP | N7-(2-hydroxypropyl)guanine | Oxidation to HPOP/BOP | Microsomal mixed-function oxidases |
| HPOP | N7-Me-Gua, O6-Me-Gua | Reduction to BHP | Cytosolic reductases |
| BOP | N7-Me-Gua, O6-Me-Gua, O6-(2-oxopropyl)guanine | Direct oxidative metabolism | CYP450 enzymes |
Notable Findings:
- HPOP vs. BHP : HPOP is reduced to BHP in hamsters, but BHP is glucuronidated more efficiently in rats .
- Methyl vs. Hydroxypropyl Adducts : Methyl adducts dominate at low doses, while hydroxypropyl adducts prevail at high doses .
Mutagenicity and Short-Term Assays
In the hamster liver cell-mediated V79 assay, mutagenic potency follows:
MOP > MHP > BOP > HPOP > BHP
Biological Activity
(4-Chloronaphthyl)sulfonylamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound (4-Chloronaphthyl)sulfonylamine features a sulfonamide functional group linked to a naphthalene ring with a chlorine substituent. This structure is significant as it may influence the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to (4-Chloronaphthyl)sulfonylamine. For instance, related sulfonamide derivatives have shown promising results against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
- Case Study: In Vitro Antiproliferative Assay
The biological activity of (4-Chloronaphthyl)sulfonylamine may involve several mechanisms:
- Apoptosis Induction :
- Cell Cycle Arrest :
- Reactive Oxygen Species (ROS) Generation :
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antitumor Activity | HepG2 | 1.30 | Apoptosis induction and G2/M arrest |
| Antitumor Activity | U937 | Significant | Caspase activation |
| Apoptosis Induction | Various | N/A | ROS generation |
Research Findings
Several key findings from research studies on (4-Chloronaphthyl)sulfonylamine and related compounds include:
- Cytotoxic Effects : Studies have demonstrated selective cytotoxic effects on cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .
- Combination Therapies : The compound has shown potential when used in combination with other chemotherapeutic agents, enhancing overall efficacy against tumors .
- In Vivo Studies : Preliminary in vivo studies suggest that this compound can inhibit tumor growth significantly compared to control groups, indicating its potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
